molecular formula C14H12O2 B6370071 2-(3-Acetylphenyl)phenol CAS No. 21849-94-5

2-(3-Acetylphenyl)phenol

Cat. No.: B6370071
CAS No.: 21849-94-5
M. Wt: 212.24 g/mol
InChI Key: ZCJTUPSQLNFYJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Acetylphenyl)phenol is an organic compound with the molecular formula C14H12O2 It is characterized by a phenol group attached to a benzene ring, which is further substituted with an acetyl group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(3-Acetylphenyl)phenol can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of phenol with 3-acetylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Acetylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium nitrosodisulfonate (Fremy’s salt).

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, can occur at the ortho and para positions relative to the phenol group.

Common Reagents and Conditions:

    Oxidation: Potassium nitrosodisulfonate, acidic conditions.

    Reduction: Sodium borohydride, methanol as a solvent.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2), and sulfonating agents (SO3/H2SO4).

Major Products:

Scientific Research Applications

2-(3-Acetylphenyl)phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Acetylphenyl)phenol involves its interaction with biological molecules. Its phenol group can act as an antioxidant by scavenging free radicals and chelating metal ions. Additionally, it can disrupt bacterial cell membranes, leading to increased membrane fluidity and conformational changes in membrane proteins, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

    Phenol: The parent compound with a hydroxyl group attached to a benzene ring.

    2-Acetylphenol: Similar structure but with the acetyl group directly attached to the phenol ring.

    3-Acetylphenol: Acetyl group attached at the meta position relative to the hydroxyl group.

Uniqueness: 2-(3-Acetylphenyl)phenol is unique due to the presence of both the phenol and acetyl groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-[3-(2-hydroxyphenyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10(15)11-5-4-6-12(9-11)13-7-2-3-8-14(13)16/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJTUPSQLNFYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683472
Record name 1-(2'-Hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21849-94-5
Record name 1-(2'-Hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.